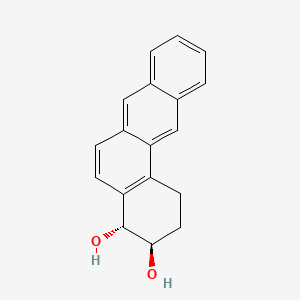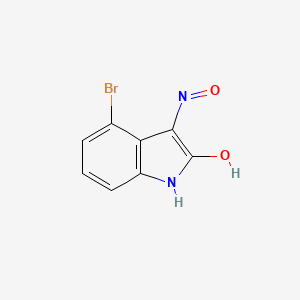
4-Bromo-3-(hydroxyamino)-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(hydroxyamino)-2H-indol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a bromine atom, a hydroxyamino group, and an indole core, making it a subject of interest for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(hydroxyamino)-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the hydroxyamino group through nucleophilic substitution or other suitable reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(hydroxyamino)-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-3-(hydroxyamino)-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-(hydroxyamino)-1H-indole: Similar structure but with different positioning of the hydroxyamino group.
3-Bromo-4-hydroxyindole: Lacks the hydroxyamino group but has a similar indole core.
5-Bromo-2-hydroxyindole: Another brominated indole derivative with different functional groups.
Uniqueness
4-Bromo-3-(hydroxyamino)-2H-indol-2-one is unique due to the specific positioning of the bromine and hydroxyamino groups, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
| 77326-61-5 | |
Fórmula molecular |
C8H5BrN2O2 |
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
4-bromo-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(11-13)8(12)10-5/h1-3,10,12H |
Clave InChI |
OHTUWJQPSPDBAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



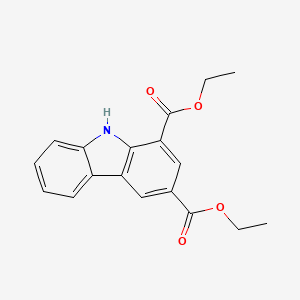
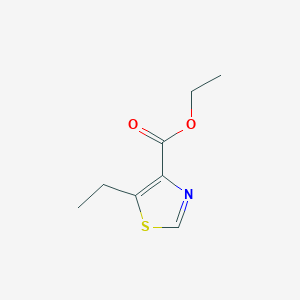


![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
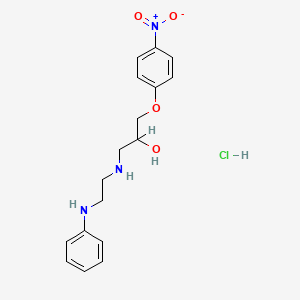
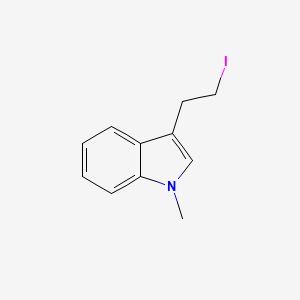
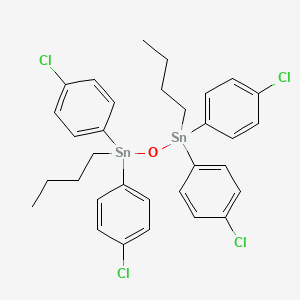
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
